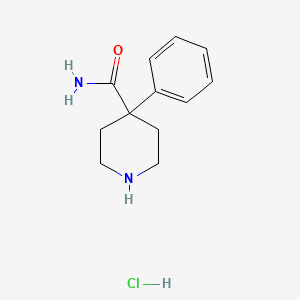
Clorhidrato de 4-fenilpiperidina-4-carboxamida
Descripción general
Descripción
4-Phenylpiperidine-4-carboxamide monohydrochloride is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.72918 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the piperidine ring. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research.
Aplicaciones Científicas De Investigación
4-Phenylpiperidine-4-carboxamide monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: This compound is investigated for its potential therapeutic effects, including analgesic and antipsychotic properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
Target of Action
It’s structurally related to 4-phenylpiperidine, which is the base structure for a variety of opioids . These opioids typically target the opioid receptors in the central nervous system .
Mode of Action
If we consider its structural similarity to 4-phenylpiperidine-based opioids, it might interact with its targets (potentially opioid receptors) and induce changes that lead to analgesic effects .
Biochemical Pathways
Opioids generally affect the pain and reward pathways in the brain .
Result of Action
Opioids generally result in decreased perception of pain, decreased reaction to pain, and increased pain tolerance .
Análisis Bioquímico
Biochemical Properties
4-Phenylpiperidine-4-carboxamide monohydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including opioid receptors, due to its structural similarity to opioid compounds such as pethidine and loperamide . The nature of these interactions often involves binding to receptor sites, leading to modulation of receptor activity and subsequent biochemical effects.
Cellular Effects
The effects of 4-Phenylpiperidine-4-carboxamide monohydrochloride on cellular processes are profound. This compound influences cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, its interaction with opioid receptors can lead to changes in intracellular signaling cascades, impacting processes such as pain perception and neurotransmitter release . Additionally, it may influence the expression of genes involved in these pathways, further modulating cellular responses.
Molecular Mechanism
At the molecular level, 4-Phenylpiperidine-4-carboxamide monohydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist at receptor sites, leading to either activation or inhibition of receptor-mediated signaling pathways . This compound may also inhibit or activate enzymes involved in neurotransmitter synthesis and degradation, thereby influencing neurotransmitter levels and activity. Changes in gene expression resulting from these interactions further contribute to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenylpiperidine-4-carboxamide monohydrochloride can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods under controlled conditions, but degradation can occur under certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling and function.
Dosage Effects in Animal Models
The effects of 4-Phenylpiperidine-4-carboxamide monohydrochloride in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as pain relief or modulation of neurotransmitter activity . Higher doses can lead to toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with varying dosages.
Metabolic Pathways
4-Phenylpiperidine-4-carboxamide monohydrochloride is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s overall efficacy and duration of action. Additionally, the presence of cofactors can modulate its metabolism, affecting the levels of active metabolites.
Transport and Distribution
The transport and distribution of 4-Phenylpiperidine-4-carboxamide monohydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as lipid solubility and the presence of transport proteins, which can affect its accumulation in specific tissues.
Subcellular Localization
The subcellular localization of 4-Phenylpiperidine-4-carboxamide monohydrochloride is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Métodos De Preparación
The synthesis of 4-Phenylpiperidine-4-carboxamide monohydrochloride involves several steps, typically starting with the formation of the piperidine ring. One common method involves the reduction of imines, cyclization, and reduction of piperidinone intermediates using reagents such as phenylsilane and iron complexes as catalysts . Industrial production methods often focus on optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
4-Phenylpiperidine-4-carboxamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Comparación Con Compuestos Similares
4-Phenylpiperidine-4-carboxamide monohydrochloride can be compared with other piperidine derivatives, such as:
4-Phenylpiperidine: A simpler structure without the carboxamide group.
4-Hydroxy-4-phenylpiperidine: Contains a hydroxyl group instead of the carboxamide.
4-Cyano-4-phenylpiperidine hydrochloride: Features a cyano group.
1-Benzyl-4-formamidomethyl-4-phenylpiperidine: Contains a benzyl group and a formamide group. These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and biological activities
Propiedades
IUPAC Name |
4-phenylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-11(15)12(6-8-14-9-7-12)10-4-2-1-3-5-10;/h1-5,14H,6-9H2,(H2,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWFVOQSFVFPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207817 | |
| Record name | 4-Phenylpiperidine-4-carboxamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59083-35-1 | |
| Record name | 4-Piperidinecarboxamide, 4-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59083-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylpiperidine-4-carboxamide monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059083351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylpiperidine-4-carboxamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylpiperidine-4-carboxamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
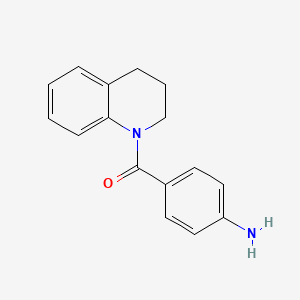
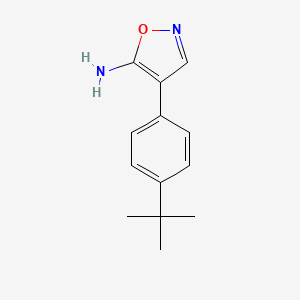
![1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1274072.png)
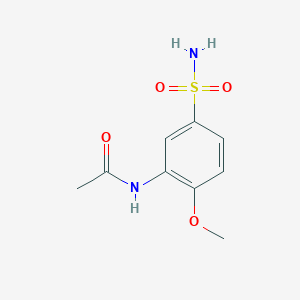
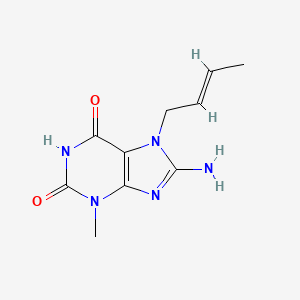
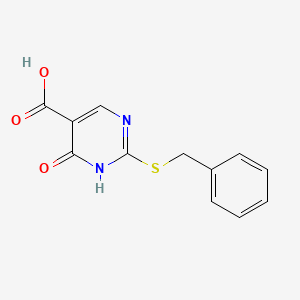
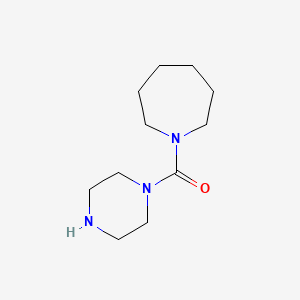
![2-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1274081.png)
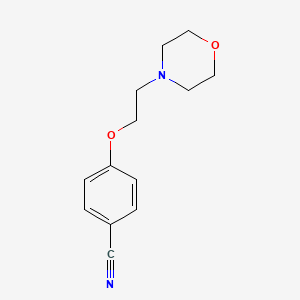
![2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B1274083.png)
![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride](/img/structure/B1274084.png)

![[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1274093.png)
![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)
